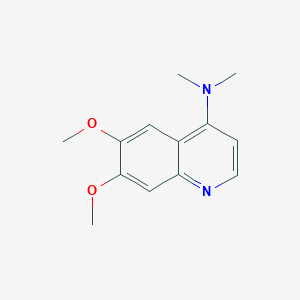
4-Dimethylamino-6,7-dimethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethylamino-6,7-dimethoxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of dimethylamino and methoxy groups attached to the quinoline ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethylamino-6,7-dimethoxyquinoline typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine. This reaction is carried out in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-Dimethylamino-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: The dimethylamino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
4-Dimethylamino-6,7-dimethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 4-dimethylamino-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby influencing gene expression.
相似化合物的比较
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
6,7-Dimethoxyquinoline: Lacks the dimethylamino group but shares similar structural features.
4-Chloro-6,7-dimethoxyquinoline: A precursor in the synthesis of 4-dimethylamino-6,7-dimethoxyquinoline.
Uniqueness
This compound is unique due to the presence of both dimethylamino and methoxy groups, which can enhance its solubility and biological activity. Its ability to inhibit specific enzymes like G9a sets it apart from other quinoline derivatives .
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
6,7-dimethoxy-N,N-dimethylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)11-5-6-14-10-8-13(17-4)12(16-3)7-9(10)11/h5-8H,1-4H3 |
InChI 键 |
WKZZPFXNDGIDGK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C2C=C(C(=CC2=NC=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


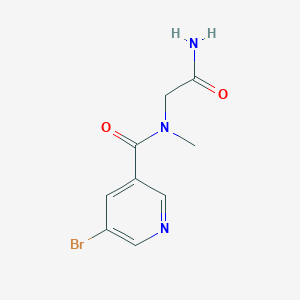
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
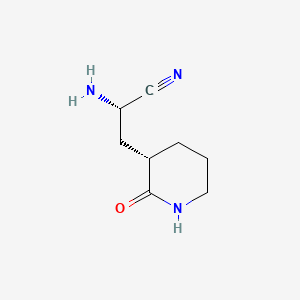
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
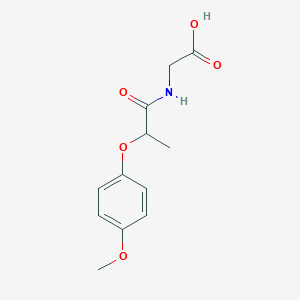
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


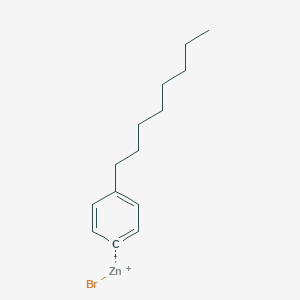
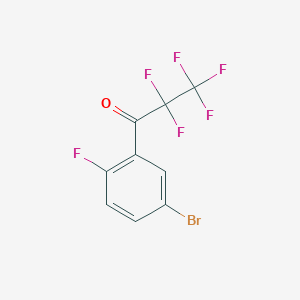
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
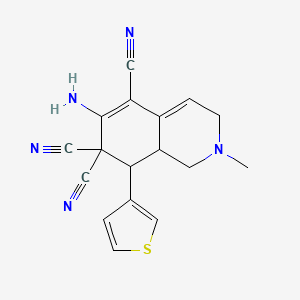
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
